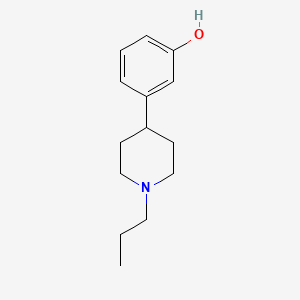![molecular formula C20H22N4 B10790851 1-Phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10790851.png)
1-Phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyrazole moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrazole derivatives.
Scientific Research Applications
1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory and hypotensive effects. The compound may also modulate nitric oxide signaling pathways, contributing to its cardiovascular effects .
Comparison with Similar Compounds
4-[(1-Phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester: Shares a similar core structure but with different substituents, leading to variations in biological activity.
3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another related compound with distinct chemical properties and applications.
Uniqueness: 1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H22N4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenyl-4-[(1-phenylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C20H22N4/c1-3-7-19(8-4-1)23-13-11-22(12-14-23)16-18-15-21-24(17-18)20-9-5-2-6-10-20/h1-10,15,17H,11-14,16H2 |
InChI Key |
PMMMMZICRVMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6S,2R)-2-[6-(2-Propionyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790768.png)
![(2S,6S,2R)-2-[6-(2-p-Toluenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790781.png)
![(2S,6S,2R)-2-[6-(2-(2-Naphthalene)-sulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790783.png)
![1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine](/img/structure/B10790788.png)
![1-{[1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B10790790.png)
![(2S,6S,2R)-2-[6-(2-Benzenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790801.png)
![(2S,6S,2R)-2-[6-(2-(1-Naphthalene)-sulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790808.png)
![4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B10790811.png)
![1-(4-Fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B10790816.png)
![1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B10790822.png)
![(2S,6S,2R)-2-[6-(2-(2-Thiophen)-carboxyl-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790827.png)
![1-(4-Chlorophenyl)-4-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B10790833.png)

![1-(4-Chlorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B10790858.png)
